2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a chemical compound characterized by its unique structural features that include a pyrrolidine ring and trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both aromatic and fluorinated moieties.
The compound can be synthesized through various organic reactions involving pyrrolidine derivatives and trifluoromethylated reagents. It is often studied in the context of drug development and material science due to its interesting chemical properties.
This compound falls under the category of trifluoromethylated heterocycles, specifically pyrrolidines, which are five-membered nitrogen-containing rings. It is classified as an organic compound with the molecular formula C12H14F3N.
The synthesis of 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine can be achieved through several methods:
The molecular structure of 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine features a pyrrolidine ring bonded to a dimethyl-substituted phenyl group and a trifluoromethyl group. The trifluoromethyl group significantly influences the electronic properties of the molecule.
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions:
The mechanism of action for 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine, particularly in medicinal applications, involves its interaction with biological targets such as receptors or enzymes. For instance:
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine has several significant applications:
The integration of fluorine atoms into pyrrolidine frameworks has transformed medicinal chemistry strategies. Early developments focused on natural product-inspired fluorination, such as fluorinated proline analogs, to modulate peptide conformation and stability. By the 2000s, systematic fluorination became routine to optimize lead compounds, driven by advances in trifluoromethylation reagents (e.g., trifluoromethylsilane, sodium trifluoroacetate) and asymmetric synthesis techniques. Fluorinated pyrrolidines now span multiple therapeutic areas:
Table 1: Physicochemical Impact of Fluorine on Pyrrolidine Scaffolds
Descriptor | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
LogP (lipophilicity) | 0.459 | 3.000 | 0.750 |
Polar Surface Area (Ų) | 16.464 | 0 | 13.964 |
H-bond basicity (pKBHX) | 2.59 | 0 | 0.15 |
Conformation-independent LogS | 0.809 | -2.709 | -0.542 |
Data derived from Qikprop calculations [1]
The trifluoromethyl (-CF₃) group profoundly influences ligand-receptor interactions through three key mechanisms:
In pyrrolidine systems, -CF₃ at C2 position creates a chiral quaternary center that rigidifies molecular conformation. This is exemplified by 2,2-dimethyl-3-(trifluoromethyl)pyrrolidine (PubChem CID 75508688), where -CF₃ stabilizes a bioactive conformation through steric and electronic effects [6]. Clinical candidates like ubrogepant leverage this strategy for enhanced target engagement [5].
Aryl substituents on pyrrolidine cores dictate target selectivity and potency through steric and electronic matching:
Table 2: Biological Activities of Selected Aryl-Pyrrolidine Derivatives
Compound | Aryl Substituent | Therapeutic Area | Key Activity |
---|---|---|---|
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine | 2,3-Dimethylphenyl | CNS/Oncology (proposed) | Structural analog of kinase inhibitors [2] |
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide | 2,5-Dimethylphenyl | Antiviral | RSV inhibition (EC₅₀ = 2.3 µM) [8] |
1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine | 4-Nitro-2-(trifluoromethyl)phenyl | Chemical biology | Intermediate for bioactive molecules [9] |
3-(2-Bromophenyl)-pyrrolidine-2,5-dione Mannich base | 2-Bromophenyl | Anticonvulsant | MES protection (ED₅₀ = 63.4 mg/kg) [10] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0